molecular formula C9H6N2O B568361 2H-Isoxazolo[4,5-f]isoindole CAS No. 118716-69-1

2H-Isoxazolo[4,5-f]isoindole

Cat. No.: B568361
CAS No.: 118716-69-1
M. Wt: 158.16
InChI Key: IHNIIKPBHXVHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Isoxazolo[4,5-f]isoindole is a heterocyclic compound that features a fused ring system combining an isoxazole and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[4,5-f]isoindole typically involves cyclization reactions. One common method is the cyclization of o-alkynylaryl ketoximes under gold catalysis, which provides the desired isoindole derivatives . Another approach involves the Rhodium(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative/dephosphonative reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of metal catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-Isoxazolo[4,5-f]isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new functionalities.

    Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can introduce new substituents, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution can introduce functional groups like alkyl, acyl, or halogen atoms.

Scientific Research Applications

2H-Isoxazolo[4,5-f]isoindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Isoxazolo[4,5-f]isoindole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and structural properties. This makes it particularly valuable in the design of novel materials and biologically active molecules.

Properties

CAS No.

118716-69-1

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

2H-pyrrolo[3,4-f][1,2]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-6-3-10-4-7(6)2-9-8(1)5-11-12-9/h1-5,11H

InChI Key

IHNIIKPBHXVHNR-UHFFFAOYSA-N

SMILES

C1=C2C=NC=C2C=C3C1=CNO3

Synonyms

2H-Pyrrolo[3,4-f]-1,2-benzisoxazole(9CI)

Origin of Product

United States

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